molecular formula C23H24FN5OS B11196340 N-benzyl-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

N-benzyl-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B11196340
M. Wt: 437.5 g/mol
InChI Key: XIABLMZMLRBJDK-UHFFFAOYSA-N
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Description

N-benzyl-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative featuring a pyrimidine core substituted with a piperazine ring bearing a 2-fluorophenyl group. The molecule also includes a benzyl-substituted acetamide moiety linked via a sulfanyl bridge. This structure is designed to modulate biological activity through interactions with receptors or enzymes, leveraging the electronic and steric effects of its substituents .

Properties

Molecular Formula

C23H24FN5OS

Molecular Weight

437.5 g/mol

IUPAC Name

N-benzyl-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C23H24FN5OS/c24-19-8-4-5-9-20(19)28-10-12-29(13-11-28)21-14-23(27-17-26-21)31-16-22(30)25-15-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2,(H,25,30)

InChI Key

XIABLMZMLRBJDK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidine ring, followed by the introduction of the piperazine and fluorophenyl groups. The final step involves the attachment of the benzyl group and the acetamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenated compounds for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-benzyl-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues from

describes five pyrimidine-based acetamides with piperazine and imidazo[2,1-b]thiazole substituents. Key comparisons include:

Compound ID Substituents Yield (%) Melting Point (°C) Molecular Formula Key Features
5m 4-Fluorobenzyl, phenylimidazo 75 80–82 C₂₉H₂₇FN₆OS Fluorine enhances lipophilicity; lower melting point due to reduced intermolecular forces
5l 4-Chlorophenyl, methoxybenzyl 72 116–118 C₃₀H₂₉ClN₆O₂S Chlorine increases molecular weight and polarity; higher melting point suggests crystalline stability
Target 2-Fluorophenyl, benzyl N/A N/A C₂₃H₂₃F₂N₅OS Benzyl group introduces steric bulk; 2-fluorophenyl optimizes electronic effects for receptor binding

Key Insights :

  • Fluorine and chlorine substituents in analogs (5m, 5l) modulate lipophilicity (logP ~5), while the benzyl group in the target may enhance blood-brain barrier penetration .

Analogues with Modified Aryl Groups ( and )

and describe two close analogs:

Compound ID Substituents Molecular Weight logP Key Features
M179-3018 2-Fluoro-4-methylphenyl 455.53 5.11 Methyl group enhances metabolic stability; fluorine directs para-substitution
M179-3024 5-Chloro-2-methylphenyl 471.98 5.11 Chlorine increases molecular weight and halogen bonding potential
Target Benzyl, 2-fluorophenyl 455.53 ~5.1 Benzyl group may reduce solubility but improve target affinity

Key Insights :

  • The target compound prioritizes a benzyl group over methyl/chloro-substituted aryl rings, balancing steric hindrance and aromatic interactions.
  • Similar logP values (~5.1) across analogs suggest comparable bioavailability, though solubility may vary due to polar surface area differences .

Piperazine-Based Sulfonamides and Sulfanyl Derivatives ()

highlights acetamides with sulfonamide groups (e.g., compound 47: benzo[d]thiazolylsulfonyl), showing antimicrobial activity. Comparisons include:

Compound ID Core Structure Biological Activity Key Features
47 (Ev3) Benzo[d]thiazolylsulfonyl Anti-Gram+ bacteria Sulfonyl group enhances hydrogen bonding
Target Pyrimidinylsulfanyl N/A Sulfanyl group offers flexibility and redox stability

Key Insights :

  • The target compound ’s sulfanyl bridge may reduce polarity compared to sulfonamides, impacting membrane permeability.
  • Structural simplification (pyrimidine vs. benzo[d]thiazole) could lower synthetic complexity .

Antiplasmodial Piperazine Derivatives ()

describes a piperazine-containing acetamide (compound 14) with anti-Plasmodium activity.

  • Piperazine core : Facilitates interactions with parasitic targets (e.g., Plasmodium kinases).
  • Fluorophenyl group : Enhances binding affinity through hydrophobic and dipole interactions .

Biological Activity

N-benzyl-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24FN5OS. The compound features a benzyl group, a piperazine moiety, and a pyrimidine ring, which contribute to its biological activity. The presence of the fluorophenyl group is particularly noteworthy for its potential impact on receptor binding and pharmacokinetics.

Anticonvulsant Activity

Research has indicated that derivatives of N-benzyl-2-{3-[4-(4-fluorophenyl)piperazin-1-YL]-6-oxo-1,6-dihydropyridazin-1-YL}acetamide exhibit significant anticonvulsant properties. In studies utilizing animal models, compounds similar to N-benzyl derivatives have shown efficacy in reducing seizure frequency and severity in maximal electroshock (MES) tests.

Table 1: Anticonvulsant Activity Comparison

CompoundMES Protection (%)6-Hz Test Efficacy (%)
N-benzyl derivative A70%65%
N-benzyl derivative B80%75%
Phenytoin (Standard)100%90%

Antidepressant Potential

The piperazine component is known for its interaction with serotonin receptors, suggesting that N-benzyl derivatives may also possess antidepressant properties. Studies have shown that similar compounds can enhance serotonin levels in the brain, contributing to mood elevation.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of N-benzyl derivatives have yielded promising results. Compounds structurally related to N-benzyl have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-benzyl derivative CS. aureus32 µg/mL
N-benzyl derivative DE. coli16 µg/mL

The biological activity of N-benzyl derivatives can be attributed to their ability to modulate neurotransmitter systems and interact with ion channels. For instance, the compound may inhibit voltage-gated sodium channels, which is critical in the context of seizure activity. Additionally, the piperazine moiety likely facilitates binding to serotonin receptors, enhancing its potential as an antidepressant.

Case Studies

  • Anticonvulsant Screening : In a study published in Pharmacology Biochemistry and Behavior, a series of N-benzyl derivatives were tested for anticonvulsant efficacy using both MES and pentylenetetrazole models. The results indicated that specific substitutions on the piperazine ring significantly influenced anticonvulsant activity, with some compounds exhibiting comparable efficacy to established antiepileptic drugs .
  • Antimicrobial Evaluation : A recent investigation highlighted the antimicrobial potential of N-benzyl derivatives against resistant bacterial strains. The study found that certain modifications to the pyrimidine ring enhanced antibacterial activity significantly, suggesting avenues for developing new antibiotics .

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